molecular formula C15H21ClN2O3S B2578063 3-chloro-2,2-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide CAS No. 1005302-51-1

3-chloro-2,2-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide

Cat. No. B2578063
CAS RN: 1005302-51-1
M. Wt: 344.85
InChI Key: GUDGXWAGQRRCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2,2-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C15H21ClN2O3S and its molecular weight is 344.85. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensors

Quinoline derivatives have been synthesized and studied for their potential as fluorescent chemosensors, particularly for metal ions. For example, a chemosensor based on the quinoline moiety has shown remarkable fluorescence enhancement in the presence of Zn2+ ions in aqueous solutions. This suggests that derivatives of quinoline, such as the one , could be explored for similar applications in detecting and quantifying metal ions in environmental or biological samples (Kim et al., 2016).

Antimicrobial Agents

Compounds combining quinoline and sulfonamide structures have been synthesized with the aim of exploring their antimicrobial properties. The introduction of sulfonamide into the quinoline framework has resulted in new compounds showing high activity against Gram-positive bacteria. This indicates that 3-chloro-2,2-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide could potentially be studied for its antimicrobial efficacy, given the relevance of its structural components (Biointerface Research in Applied Chemistry, 2019).

Synthetic Organic Chemistry

The synthesis and applications of vinylsulfones and vinylsulfonamides, which share a structural resemblance with the sulfonamide part of the compound , have been extensively studied. These derivatives exhibit a wide range of biological activities and are used in synthetic organic chemistry. Their role as enzyme inhibitors and active agents in various reactions underscores the potential versatility of 3-chloro-2,2-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide in research and development within chemical synthesis and pharmacology (Kharkov University Bulletin Chemical Series, 2020).

properties

IUPAC Name

3-chloro-2,2-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-15(2,10-16)14(19)17-12-7-6-11-5-4-8-18(13(11)9-12)22(3,20)21/h6-7,9H,4-5,8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDGXWAGQRRCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2,2-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide

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